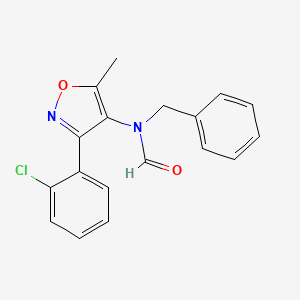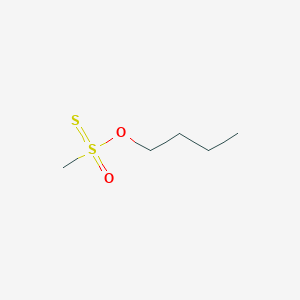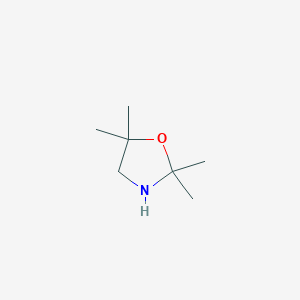![molecular formula C7H4ClN3O2 B12844439 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of 2-aminopyridines with appropriate reagents. One common method includes the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing the compound .
Industrial Production Methods: Industrial production methods for this compound often leverage the scalability of microwave-mediated synthesis. This method not only reduces reaction times but also enhances yields, making it suitable for large-scale production. The use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions has been demonstrated to be effective for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and G2/M phase arrest, thereby suppressing cancer cell proliferation .
Comparación Con Compuestos Similares
[1,2,4]Triazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities, including anticancer and antifungal properties.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 targeting compound, used in cancer research.
Uniqueness: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chlorine atom and carboxylic acid group allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H4ClN3O2 |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13) |
Clave InChI |
NPOGTHKRLVVMTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC(=N2)Cl)C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)





![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)



